Cas no 106576-37-8 ((S)-2-Isobutylpiperazine)

(S)-2-Isobutylpiperazine is a chiral piperazine derivative characterized by its isobutyl substituent at the 2-position. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs due to its stereochemical purity. Its rigid piperazine backbone and hydrophobic isobutyl group enhance binding affinity in receptor-targeted applications. The (S)-configuration ensures high selectivity in asymmetric synthesis, making it useful for producing optically active compounds. It is commonly employed in the preparation of bioactive molecules, including CNS agents and enzyme inhibitors. The compound’s stability and well-defined chirality contribute to its utility in medicinal chemistry research and fine chemical manufacturing.
(S)-2-Isobutylpiperazine structure
(S)-2-Isobutylpiperazine structure
Product Name:(S)-2-Isobutylpiperazine
CAS No:106576-37-8
MF:C8H18N2
MW:142.241921901703
MDL:MFCD07373046
CID:1027889
PubChem ID:13553922
Update Time:2025-06-08

(S)-2-Isobutylpiperazine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Isobutylpiperazine
    • (2S)-2-(2-methylpropyl)piperazine
    • S-2-ISOBUTYL-PIPERAZINE
    • (S)-2-ISOBUTYL-PIPERAZINE
    • ANW-73628
    • CTK8C4960
    • MolPort-003-983-095
    • SureCN4725538
    • (S)-2-isobutylpiperazine dihydrochloride
    • s-2-isobutyl-piperazine, AldrichCPR
    • SCHEMBL4725538
    • BYYCSTYYULCJLQ-QMMMGPOBSA-N
    • AKOS015841844
    • A801467
    • 106576-37-8
    • AKOS006287264
    • DTXSID80543667
    • MDL: MFCD07373046
    • Inchi: 1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m0/s1
    • InChI Key: BYYCSTYYULCJLQ-QMMMGPOBSA-N
    • SMILES: N1CCNC[C@@H]1CC(C)C

Computed Properties

  • Exact Mass: 142.14700
  • Monoisotopic Mass: 142.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 91.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06000
  • LogP: 1.25150

(S)-2-Isobutylpiperazine Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

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(S)-2-Isobutylpiperazine Suppliers

Amadis Chemical Company Limited
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(CAS:106576-37-8)(S)-2-Isobutylpiperazine
Order Number:A801467
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):218.0
Email:sales@amadischem.com

Additional information on (S)-2-Isobutylpiperazine

Comprehensive Overview of (S)-2-Isobutylpiperazine (CAS No. 106576-37-8): Properties, Applications, and Industry Insights

The compound (S)-2-Isobutylpiperazine (CAS No. 106576-37-8) is a chiral piperazine derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. As a stereospecific isomer, it plays a pivotal role in the synthesis of bioactive molecules, particularly in the development of enantioselective catalysts and intermediates for drug discovery. The growing demand for chiral building blocks in modern medicinal chemistry has positioned (S)-2-Isobutylpiperazine as a compound of high relevance.

One of the most frequently searched questions in scientific databases revolves around the synthesis of (S)-2-Isobutylpiperazine. Researchers often explore its preparation via asymmetric synthesis or resolution techniques, leveraging its isobutyl side chain for tailored reactivity. The compound’s CAS No. 106576-37-8 serves as a critical identifier in regulatory and procurement contexts, ensuring precise communication across global supply chains. Its enantiomeric purity is another hot topic, as it directly impacts efficacy in downstream applications.

In the pharmaceutical industry, (S)-2-Isobutylpiperazine is valued for its role as a key intermediate in the synthesis of receptor-targeting compounds. Recent studies highlight its utility in designing central nervous system (CNS) therapeutics, aligning with the surge in interest for neuropharmacology solutions. Discussions on platforms like PubMed and ResearchGate often emphasize its potential in GPCR modulation, a trending area in drug development. These applications underscore the compound’s versatility and align with broader industry shifts toward precision medicine.

From a commercial perspective, suppliers and manufacturers prioritize scalable production methods for CAS No. 106576-37-8, addressing challenges such as cost-effective chiral separation. Sustainability concerns have also driven innovations in greener synthesis routes, resonating with the green chemistry movement. Analytical techniques like HPLC and chiral chromatography are frequently cited in quality control protocols, ensuring compliance with stringent regulatory standards.

Beyond pharmaceuticals, (S)-2-Isobutylpiperazine finds niche applications in material science, particularly in the design of ligands for metal-organic frameworks (MOFs). This intersection of chemistry and materials engineering reflects the compound’s adaptability to interdisciplinary research. As AI-driven drug discovery gains traction, the demand for specialized intermediates like (S)-2-Isobutylpiperazine is expected to rise, further cementing its importance in the scientific community.

In summary, (S)-2-Isobutylpiperazine (CAS No. 106576-37-8) exemplifies the convergence of synthetic chemistry, pharmacology, and sustainability. Its stereochemical precision and functional versatility make it a cornerstone in modern research, addressing both current challenges and future opportunities in science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:106576-37-8)(S)-2-Isobutylpiperazine
A801467
Purity:99%
Quantity:1g
Price ($):218.0
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